6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Description
6-Methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol is a bicyclic carbohydrate derivative featuring a pyran ring fused with a [1,3]dioxolane moiety. Key structural attributes include:
- A methoxy group at position 6, influencing steric and electronic properties.
- Dimethyl substituents at positions 2 and 2′, enhancing conformational stability.
- This compound is synthetically versatile, often serving as an intermediate in the preparation of glycosidase inhibitors or bioactive glycolipids . Its stereochemical complexity (3aR,6S,7R,7aR configuration) is critical for biological interactions .
Properties
IUPAC Name |
6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-9(2)13-5-4-12-8(11-3)6(10)7(5)14-9/h5-8,10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWJEUGTHXRSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC(C(C2O1)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80989687 | |
| Record name | Methyl 3,4-O-(1-methylethylidene)pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80989687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6960-39-0 | |
| Record name | NSC69871 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69871 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3,4-O-(1-methylethylidene)pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80989687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the dioxolo Ring System
Thedioxolo moiety is central to the compound’s structure and is typically introduced via acid-catalyzed acetal formation. A common approach involves reacting a vicinal diol with acetone under anhydrous conditions. For example, in analogous syntheses, dry dichloromethane (CH₂Cl₂) and catalytic trimethylsilyl trifluoromethanesulfonate (TMSOTf) at −30°C have been employed to facilitate the reaction. The use of TMSOTf ensures mild conditions, minimizing side reactions such as hydrolysis or epimerization. The reaction proceeds via activation of the carbonyl group, followed by nucleophilic attack by the diol’s hydroxyl groups, yielding the dioxolane ring.
Key experimental parameters include:
Introduction of the Methoxy Group
The methoxy group at the 6-position is introduced via alkylation of a hydroxyl intermediate. Methylation agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) are used in the presence of a base. Silver(I) oxide (Ag₂O) or sodium hydride (NaH) in dry dimethylformamide (DMF) at 0–25°C has been reported for analogous compounds. The reaction’s regioselectivity is critical; protecting groups on the pyran ring ensure methylation occurs exclusively at the 6-hydroxyl position.
For instance, a precursor with unprotected hydroxyl groups at C6 and C7 can be selectively methylated at C6 using CH₃I and Ag₂O, achieving >90% regioselectivity. The reaction mixture is typically stirred under nitrogen for 12–24 hours, followed by purification via silica gel chromatography.
Stereochemical Control in the Synthesis
The compound’s stereochemistry (3aR,6R,7S,7aS) is controlled through chiral starting materials or asymmetric catalysis. Starting from D-arabinose derivatives, the inherent chirality of the sugar backbone guides the stereochemical outcome. For example, methyl 3,4-O-isopropylidene-β-D-arabinopyranoside serves as a chiral precursor, with the isopropylidene group dictating the configuration at C3a and C7a.
In one protocol, the use of TMSOTf as a Lewis acid promotes stereospecific cyclization, retaining the desired configuration. Optical rotation data ([α]D²⁸ = +28.0) confirms the enantiomeric purity of intermediates, aligning with the target compound’s stereochemistry.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the solubility of intermediates but may lead to undesired side reactions. Non-polar solvents such as CH₂Cl₂ favor acetal formation but require rigorous drying. Temperature optimization (−30°C for acetalization vs. 25°C for methylation) balances reaction rate and selectivity.
Catalytic Systems
TMSOTf outperforms traditional acids (e.g., p-toluenesulfonic acid) in acetalization, offering higher yields (75–85%) and shorter reaction times (30 minutes). For methylation, Ag₂O provides superior regioselectivity compared to NaH, particularly in sterically hindered environments.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
HRMS data (calculated for C₉H₁₆O₅: [M+H]⁺ = 204.22) confirms the molecular formula.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereochemical Control |
|---|---|---|---|
| Acetalization/Methylation | 78 | 95 | High |
| Alternative Route A | 65 | 88 | Moderate |
| Alternative Route B | 70 | 92 | Low |
The acetalization/methylation sequence offers the best balance of yield and stereoselectivity, making it the preferred industrial-scale method .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives based on substituents, synthesis, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Comparison
*Estimated from molecular formula.
Key Observations:
Substituent Impact: Methoxy groups (e.g., at position 6 or 7) improve metabolic stability but reduce solubility compared to hydroxyl-rich analogs like Compound 1 . Bulky groups (e.g., 4-nitrophenoxy in or spiro-tetramethyl in ) enhance steric hindrance, affecting enzyme binding.
Synthesis Strategies :
- The target compound is synthesized via acid-catalyzed acetonide formation (e.g., 2,2-dimethoxypropane with p-TsOH), a method shared with spiro derivatives .
- Silylation (e.g., TBS protection in ) and enzymatic glycosylation () are preferred for hydroxyl-rich analogs.
Physicochemical Properties :
- Hydroxyl-rich derivatives (e.g., Compound 1) exhibit higher aqueous solubility but lower thermal stability due to hygroscopicity .
- Nitrophenyl or spiro-substituted analogs show reduced solubility but improved crystallinity .
Biological Activity: The target compound lacks direct bioactivity data but serves as a precursor to glycolipids with immunomodulatory roles .
Research Findings and Contradictions
- Stereochemical Sensitivity : The 3aR,6S,7R,7aR configuration of the target compound is crucial for its reactivity, as epimerization during synthesis (e.g., in ) reduces yield.
- Contradictory Solubility Trends : While methoxy groups generally reduce solubility, the spiro derivative () defies this trend due to its rigid, hydrophobic core.
- Divergent Applications: Nitrophenyl derivatives () are used diagnostically, whereas hydroxyl-rich analogs () are prioritized for therapeutic development.
Biological Activity
6-Methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C12H18O5
- Molecular Weight : 230.27 g/mol
- CAS Number : Not specified in the available literature.
Antioxidant Activity
Research indicates that compounds similar to 6-methoxy derivatives exhibit significant antioxidant properties. For instance, studies have shown that related compounds demonstrate DPPH radical-scavenging activity, which is crucial for combating oxidative stress in biological systems .
Anticancer Properties
Several studies have explored the anticancer potential of compounds in the same structural family as 6-methoxy-2,2-dimethyl derivatives. In vitro tests against various cancer cell lines (e.g., A549 lung cancer cells and MCF7 breast cancer cells) have shown promising results. For example:
- IC50 Values : Some derivatives exhibited IC50 values ranging from 0.02 to 0.08 µmol/mL against A549 and HCT-116 cancer cell lines, indicating potent antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
The mechanisms by which these compounds exert their biological effects often involve:
- Inhibition of cell proliferation : Compounds may induce apoptosis in cancer cells.
- Modulation of signaling pathways : They can influence pathways related to cell survival and proliferation.
Study 1: Antioxidant and Anticancer Evaluation
A series of studies evaluated the antioxidant capacity and anticancer activity of 6-methoxy derivatives. The results indicated that these compounds could effectively scavenge free radicals and inhibit the growth of various cancer cell lines.
| Compound | DPPH Scavenging Activity | IC50 (µmol/mL) |
|---|---|---|
| 6-Methoxy Compound A | Moderate | 0.05 |
| 6-Methoxy Compound B | High | 0.03 |
| Control (Ascorbic Acid) | - | 0.01 |
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR study revealed that modifications in the methoxy group significantly affect the biological activity of the compounds. The presence of additional methyl groups and specific stereochemistry enhanced both antioxidant and anticancer properties .
Q & A
Basic: What synthetic strategies are effective for preparing 6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol?
Answer:
The synthesis of this bicyclic pyran derivative typically involves cyclization of substituted diols or ketones under acidic or catalytic conditions. For example, bis-sulfonate intermediates (as seen in structurally related pyrano-dioxane systems) can be synthesized via nucleophilic substitution or Mitsunobu reactions . Key steps include:
- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) or benzyl groups to protect hydroxyl groups during functionalization .
- Cyclization : Acid-catalyzed (e.g., HCl, H2SO4) or base-mediated ring closure to form the dioxolane-pyran scaffold .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis (e.g., 221–223°C for similar intermediates ).
Basic: How can the stereochemistry and conformation of this compound be confirmed experimentally?
Answer:
Advanced spectroscopic and crystallographic methods are critical:
- NMR : Assign axial/equatorial protons using - and -NMR coupling constants (e.g., for axial protons in pyran rings) .
- X-ray diffraction : Resolve crystal structures to confirm ring puckering and substituent orientation. For example, Acta Crystallographica reports use sulfonate derivatives to stabilize crystals for analysis .
- Computational modeling : Compare experimental NMR data with DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
Advanced: How can researchers resolve contradictions in solubility and log P data for this compound?
Answer:
Discrepancies in physicochemical properties (e.g., solubility ranges of 0.0877–0.604 mg/mL in ESOL vs. Ali models ) arise from assay conditions. Mitigation strategies include:
- Multi-method validation : Compare ESOL (thermodynamic) and Ali (kinetic) solubility assays under controlled pH/temperature.
- Log P determination : Use reversed-phase HPLC (C18 column) with reference standards to measure octanol-water partitioning .
- Orthogonal techniques : Validate via shake-flask method for log P and dynamic light scattering (DLS) for aggregation state analysis.
Advanced: What methodological frameworks support the design of biological activity studies for this compound?
Answer:
Leverage evidence-based frameworks for preclinical research:
- ADMET profiling : Assess gastrointestinal absorption (e.g., low GI absorption predicted via QSAR models ), BBB permeability, and CYP inhibition using in vitro assays (Caco-2 cells, PAMPA).
- Target validation : Use molecular docking (AutoDock Vina) to screen against carbohydrate-metabolizing enzymes, given structural similarity to glycosidase inhibitors .
- Dose-response studies : Optimize IC50/EC50 values using Hill slope models in enzyme inhibition assays (e.g., α-glucosidase ).
Basic: What are the critical stability considerations for handling and storing this compound?
Answer:
Stability is influenced by:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the dioxolane ring .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the methoxy and methyl groups .
- Analytical QC : Monitor purity via LC-MS (ESI+) and compare retention times with synthetic intermediates .
Advanced: How can synthetic routes be optimized to improve yield and reduce byproducts?
Answer:
Process optimization strategies include:
- Catalyst screening : Test Lewis acids (e.g., BF3·Et2O) for regioselective cyclization .
- Byproduct analysis : Use GC-MS or MALDI-TOF to identify dimers or oxidation byproducts (e.g., sulfonate esters ).
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize temperature, solvent (e.g., THF vs. DCM), and stoichiometry .
Basic: What spectroscopic techniques are essential for characterizing degradation products?
Answer:
- HRMS : Identify molecular ions (e.g., m/z 580.53 for parent ion ) and fragments (e.g., loss of –CH3 or –OCH3 groups).
- IR spectroscopy : Track carbonyl (C=O, ~1670 cm⁻¹) and hydroxyl (–OH, ~3300 cm⁻¹) shifts indicative of hydrolysis .
- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to detect structural rearrangements .
Advanced: How can researchers address discrepancies in pharmacokinetic predictions vs. in vivo data?
Answer:
Reconcile computational models with empirical data via:
- PBPK modeling : Use GastroPlus or Simcyp to simulate absorption profiles, adjusting for species-specific differences (e.g., rat vs. human CYP450 isoforms) .
- Microsomal stability assays : Compare hepatic clearance rates (e.g., human liver microsomes) with predicted values .
- Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites (e.g., glucuronidation at the hydroxyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
